[2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride
Overview
Description
[2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 4-methylphenyl dimethylcarbamate with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, [2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in various catalytic processes.
Biology
In biological research, this compound is used to study enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-[(dimethylamino)methyl]-4-methoxyphenyl] N,N-dimethylcarbamate;hydrochloride
- [2-[(dimethylamino)methyl]-4-ethoxyphenyl] N,N-dimethylcarbamate;hydrochloride
- [2-[(dimethylamino)methyl]-4-chlorophenyl] N,N-dimethylcarbamate;hydrochloride
Uniqueness
Compared to similar compounds, [2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural feature influences its reactivity, binding affinity, and overall chemical behavior, making it distinct from its analogs.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10-6-7-12(17-13(16)15(4)5)11(8-10)9-14(2)3;/h6-8H,9H2,1-5H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSNDPNFWLACSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)N(C)C)CN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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